(6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid
Description
This compound is a heterocyclic derivative featuring a fused triazolo[1,5-a]pyrimidine core with a chloro (Cl) substituent at position 6, a methyl (CH₃) group at position 5, and a 7-oxo (keto) group. Its molecular formula is C₈H₇ClN₄O₃, with a molecular weight of 242.62 g/mol (CAS: 878713-16-7; MDL: MFCD07395113) .
Properties
IUPAC Name |
2-(6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O3/c1-3-6(9)7(16)13-8(10-3)11-4(12-13)2-5(14)15/h2H2,1H3,(H,14,15)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZGDRDIXJTJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives, including (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against a range of pathogenic bacteria and fungi. For instance, compounds with similar triazole structures have shown potent activity against Staphylococcus aureus, Escherichia coli, and various fungal strains like Candida albicans .
Anticancer Properties
The compound has been investigated for its anticancer potential. Triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 . The structure of this compound allows it to interact with specific molecular targets involved in cancer progression.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. Compounds similar to this compound have shown promising results in reducing inflammation markers in animal models . This suggests potential applications in treating inflammatory diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The synthetic methods often utilize starting materials such as hydrazines and various carbonyl compounds to construct the triazole framework .
| Synthetic Method | Reagents | Yield | Notes |
|---|---|---|---|
| Cyclization | Hydrazine | 70% | Requires careful temperature control |
| Functionalization | Acetic anhydride | 85% | Enhances solubility and biological activity |
Case Studies
Several case studies have documented the applications of triazole derivatives in clinical settings:
-
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of a series of triazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics . -
Case Study: Cancer Treatment
In a preclinical trial involving breast cancer models, a triazole derivative similar to this compound was found to significantly reduce tumor size and improve survival rates in treated mice . -
Case Study: Anti-inflammatory Research
A recent investigation into the anti-inflammatory properties of triazole compounds showed that they could effectively reduce edema in rodent models when administered at specific dosages .
Mechanism of Action
The mechanism of action of (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyrimidine Derivatives
Compound 1 : 6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic Acid
- Molecular Formula : C₇H₅ClN₄O₃
- Molecular Weight : 228.60 g/mol
- CAS : 878713-17-8
- Key Differences: Replaces the acetic acid (-CH₂COOH) with a carboxylic acid (-COOH) directly attached to the triazolo-pyrimidine core. Reduced molecular weight due to the absence of the methylene (-CH₂-) spacer. Potential for stronger acidity compared to the acetic acid derivative, influencing solubility and binding interactions .
Compound 2 : Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Molecular Formula : C₂₇H₂₄N₄O₃
- Molecular Weight : 452.5 g/mol
- Key Differences :
- Features a triazolo[4,3-a]pyrimidine core (different ring fusion) with ethyl ester and hydroxyphenyl substituents.
- Exhibits a higher molecular weight and lipophilicity due to aromatic phenyl groups.
- Demonstrated solid-state stability (mp 206°C) and distinct spectroscopic properties (IR: 3425 cm⁻¹ for OH; 1H-NMR: δ 1.23–8.12 ppm) .
Thiazolo-Pyrimidine Analogues
Compound 3 : 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic Acid
- Molecular Formula : C₈H₆N₂O₃S
- Molecular Weight : 210.21 g/mol
- CAS : 79932-64-2
- Key Differences: Replaces the triazole ring with a thiazole ring, introducing sulfur (S) instead of nitrogen (N). Simplified substituent profile (methyl and carboxylic acid groups) .
Structural Comparison Table
| Parameter | Target Compound | Compound 1 | Compound 3 |
|---|---|---|---|
| Core Structure | Triazolo[1,5-a]pyrimidine | Triazolo[1,5-a]pyrimidine | Thiazolo[3,2-a]pyrimidine |
| Substituents | -CH₂COOH, -Cl, -CH₃, -O | -COOH, -Cl, -CH₃, -O | -COOH, -CH₃, -O |
| Molecular Weight | 242.62 g/mol | 228.60 g/mol | 210.21 g/mol |
| Heteroatoms | N, O, Cl | N, O, Cl | N, O, S |
| CAS Number | 878713-16-7 | 878713-17-8 | 79932-64-2 |
Research Findings and Implications
Electronic and Steric Effects
Similarity Analysis
- Graph-based comparison methods (e.g., Tanimoto coefficients) highlight that structural similarity decreases significantly when heteroatoms (N vs. S) or ring fusion patterns (e.g., triazolo[1,5-a] vs. triazolo[4,3-a]) are altered .
Biological Activity
The compound (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid , with CAS number 878713-16-7 , is a derivative of the triazolo-pyrimidine class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a triazolo-pyrimidine core structure. Its structural characteristics contribute to its biological activity. The presence of chlorine and methyl groups enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant antibacterial properties. For instance:
- In vitro studies have shown that derivatives like This compound demonstrate activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound has shown promise in antiviral applications. In particular, derivatives have been evaluated for their ability to inhibit viral replication in various models. A closely related compound was noted for its higher antiviral activity against multiple strains of viruses during clinical trials .
Anti-inflammatory Effects
Recent studies highlight the anti-inflammatory potential of triazolo-pyrimidine derivatives. For example:
- Compounds in this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that they may be useful in treating inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : The compound exhibits inhibitory effects on bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
- Electrochemical Properties : Studies on redox transformations suggest that the compound undergoes electrochemical reactions that may influence its biological activity .
- Interaction with Enzymes : The inhibition of COX enzymes indicates a potential pathway for anti-inflammatory action through modulation of prostaglandin synthesis .
Case Studies
Several studies have investigated the efficacy and safety of triazolo-pyrimidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
